Chitopentaose Pentahydrochloride

Description

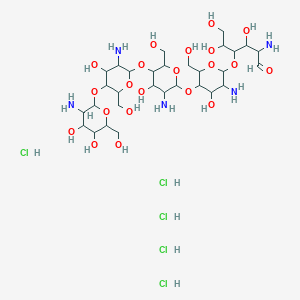

Chitopentaose Pentahydrochloride (DP5, molecular weight: 1006.1 Da) is a chitosan oligosaccharide (COS) derivative composed of five β-(1→4)-linked D-glucosamine units, each modified with a hydrochloride group. Its molecular formula is C30H57N5O21·5HCl (anhydrous form) or C30H62Cl5N5O21 (hydrated form) . It is a white powder with ≥95% purity, soluble in water, and primarily used as an enzyme substrate, anti-inflammatory agent, and anti-cancer therapeutic candidate .

Properties

IUPAC Name |

2-amino-4-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDWTALLCUNVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62Cl5N5O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1006.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitopentaose Pentahydrochloride is typically prepared through the enzymatic hydrolysis of chitosan. Enzymatic methods are preferred due to their specificity and environmentally friendly nature. The process involves the use of chitosanase enzymes that cleave the β-1,4-glycosidic bonds in chitosan to produce chitooligosaccharides, including chitopentaose .

Industrial Production Methods

Industrial production of this compound involves several steps:

Extraction of Chitin: Chitin is extracted from crustacean shells through demineralization and deproteinization.

Deacetylation: Chitin is deacetylated to produce chitosan.

Enzymatic Hydrolysis: Chitosan is hydrolyzed using chitosanase enzymes to produce chitooligosaccharides.

Purification: The resulting chitooligosaccharides are purified using techniques such as ion-exchange chromatography.

Chemical Reactions Analysis

Enzymatic Hydrolysis

Chitopentaose Pentahydrochloride serves as a substrate for endochitinases, specifically chitinase enzymes. These enzymes cleave the β-(1→4) glycosidic bonds, breaking the pentamer into smaller oligosaccharides or monosaccharides.

Key Enzyme Characteristics

-

Optimal Conditions : Chitinases typically exhibit activity at pH 5.0–8.0 and temperatures up to 60°C .

-

Kinetic Parameters : A Streptomyces chilikensis RC1830 chitinase showed a Km of 0.02 mM and Vmax of 3.184 mol/min/mg protein when using chitopentaose as a substrate .

-

Reaction Products : TLC analysis reveals hydrolysis products such as chitobiose (GlcNAc)₂ and chitotriose (GlcNAc)₃ .

| Enzyme Property | Value | Source |

|---|---|---|

| Optimal pH | 7.0 | |

| Optimal Temperature | 60°C | |

| Stability at pH 11 | 40% activity after 24 h |

Acid Hydrolysis

In acidic environments, chitopentaose undergoes non-enzymatic hydrolysis, breaking into smaller oligosaccharides or monosaccharides (e.g., N-acetylglucosamine). This reaction is influenced by factors such as acid concentration and temperature.

Reaction Mechanism

The hydrolysis proceeds via protonation of the glycosidic oxygen, leading to bond cleavage. The pentahydrochloride form enhances solubility in aqueous solutions, facilitating the reaction.

Scientific Research Applications

Biomedical Research

Chitopentaose pentahydrochloride is extensively utilized in glycobiology, particularly in studying the interactions between carbohydrates and proteins. These interactions are crucial for understanding cell signaling and immune responses.

- Case Study Example : A study highlighted the role of chitooligomers in enhancing immune responses by modulating the activity of immune cells, indicating potential applications in vaccine development and immunotherapy .

Drug Development

The compound shows promise in drug delivery systems by enhancing the solubility and stability of therapeutic agents. Its ability to improve bioavailability makes it a valuable component in pharmaceutical formulations.

- Research Findings : Investigations have demonstrated that chitopentaose can act as a carrier for poorly soluble drugs, improving their pharmacokinetic profiles. For instance, studies have shown that formulations containing chitopentaose increased drug absorption in animal models .

Food Industry

This compound is recognized for its prebiotic properties, which promote gut health by stimulating the growth of beneficial bacteria. This application is particularly relevant in functional food formulations aimed at enhancing digestive health.

-

Data Table: Prebiotic Effects of Chitopentaose

Study Effect on Gut Bacteria Observations Study A Increased Lactobacillus 30% growth stimulation Study B Enhanced Bifidobacteria Improved gut health markers

Cosmetic Applications

In the cosmetic industry, chitopentaose is being studied for its moisturizing and skin-repairing properties. It is considered for inclusion in skincare products aimed at improving hydration and skin texture.

- Case Study Example : A clinical trial demonstrated that formulations containing chitopentaose significantly improved skin hydration levels compared to control products over a four-week period .

Environmental Science

Research into the use of this compound in bioremediation processes is ongoing. Its potential to enhance microbial activity suggests it could play a role in degrading pollutants in contaminated environments.

Mechanism of Action

Chitopentaose Pentahydrochloride exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Anti-tumor: It induces apoptosis in cancer cells by activating mitochondrial pathways and suppressing protective autophagy.

Wound Healing: It promotes cell proliferation and tissue regeneration.

Comparison with Similar Compounds

Structural and Chemical Properties

Chitopentaose Pentahydrochloride belongs to a homologous series of chitosan oligosaccharides with varying degrees of polymerization (DP) and hydrochloride groups. Key structural differences are summarized below:

Key Observations :

- Molecular Weight : Increases linearly with DP (~200 Da per additional glucosamine unit) .

- Hydrochloride Groups : Scale with DP, enhancing solubility in aqueous solutions .

- CAS Number Variability: Chitopentaose has conflicting CAS numbers (117467-64-8 vs. 35061-50-7), likely due to differences in hydration states or vendor-specific nomenclature .

Purity and Availability

- Chitopentaose : ≥95% purity (analytical grade), commercially available in 10–50 mg quantities .

- Lower DP (2–4) : Higher purity (≥98%) and easier synthesis due to shorter chains .

Anti-Cancer Effects

- Chitopentaose: Exhibits the strongest anti-proliferative activity against HepG2 hepatocellular carcinoma cells among DP2–DP5 oligomers. Induces mitochondrial-mediated apoptosis and inhibits protective autophagy .

- Lower DP (DP2–DP4) : Show weaker anti-cancer effects. For example, DP2 (Chitobiose) has minimal impact on HepG2 viability .

Anti-Inflammatory Activity

- Chitopentaose : Demonstrated anti-inflammatory effects in preclinical models, likely due to modulation of NF-κB signaling .

- Omiganan Pentahydrochloride: A non-chitosan compound (cationic peptide) with distinct antimicrobial mechanisms, highlighting structural diversity in hydrochloride-modified therapeutics .

Commercial and Research Utility

Biological Activity

Chitopentaose pentahydrochloride is a specialized oligosaccharide derived from chitin, exhibiting significant biological activity across various fields, including biomedical research, drug development, food science, and cosmetics. This article explores its biological activities, supported by relevant studies and data tables.

Overview of this compound

This compound consists of five N-acetylglucosamine units and is characterized by its pentahydrochloride form. Its molecular formula is C₃₀H₅₇N₅O₂₁·5HCl, indicating a complex structure that contributes to its bioactivity. The compound is notable for its role in enhancing the solubility and stability of therapeutic agents and promoting gut health as a prebiotic.

Biological Activities

1. Antitumor Activity

Research indicates that chitooligosaccharides (COS), including chitopentaose, exhibit antitumor properties. A study demonstrated that COS with higher degrees of polymerization effectively inhibited tumor cell proliferation and migration in vitro. Chitohexaose, a related compound, showed significant inhibitory effects on tumor growth in animal models, suggesting that chitopentaose may have similar properties due to its structural characteristics .

2. Antimicrobial Activity

this compound has been shown to possess antimicrobial properties. Studies indicate that the antimicrobial activity of chitooligosaccharides increases with the degree of polymerization, with those having a degree greater than 5 being particularly effective against pathogens such as Staphylococcus aureus and Candida albicans .

3. Prebiotic Effects

Chitopentaose is investigated for its prebiotic potential, promoting the growth of beneficial gut microbiota. This property is essential for maintaining gut health and can be utilized in functional food formulations aimed at enhancing digestive health .

4. Drug Delivery Systems

The compound is being explored for use in drug delivery systems due to its ability to enhance the bioavailability of therapeutic agents. Its solubility and stability make it a suitable candidate for improving the delivery of poorly soluble drugs .

Table 1: Biological Activities of this compound

Detailed Research Findings

A study published in Applied and Environmental Microbiology highlighted the enzymatic degradation profiles of chitooligosaccharides, revealing that chitopentaose exhibits specific hydrolytic activities which could be harnessed for industrial applications . Furthermore, research conducted on the influence of degree of polymerization indicated that chitopentaose's effectiveness as an α-glucosidase inhibitor was notably lower than smaller oligosaccharides like chitobiose but still demonstrated significant bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Chitopentaose Pentahydrochloride to ensure high purity?

- Methodological Approach :

- Synthesis : this compound (CAS 35061-50-7) is typically derived via enzymatic or chemical hydrolysis of chitosan, followed by purification using size-exclusion chromatography (SEC) or HPLC to isolate the pentameric form .

- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for molecular weight validation, and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for purity assessment (>95% recommended for standardized research) .

Q. How should researchers optimize solubility and storage conditions to maintain the stability of this compound in experimental settings?

- Key Protocols :

- Solubility : Dissolve in ultrapure water at concentrations ≤10 mg/mL, as higher concentrations may lead to aggregation. Filter-sterilize using 0.22 µm membranes for cell culture applications .

- Storage : Aliquot and store at -20°C in airtight, light-protected vials to prevent hydrolysis and oxidative degradation. Avoid freeze-thaw cycles to maintain bioactivity .

Q. What standardized protocols exist for assessing the bioactivity of this compound in in vitro models?

- Experimental Design :

- Anti-Proliferation Assays : Use MTT or resazurin reduction assays on HepG2 cells (hepatocellular carcinoma) with dose ranges of 50–500 µg/mL. Include controls for mitochondrial membrane potential (JC-1 staining) and caspase activation (fluorometric assays) to quantify apoptosis .

- Autophagy Modulation : Combine LC3-II immunoblotting with transmission electron microscopy (TEM) to visualize autophagosome-lysosome fusion inhibition, a critical step in resolving contradictory findings on autophagy flux .

Advanced Research Questions

Q. What mechanisms underlie the pro-apoptotic effects of this compound in hepatocellular carcinoma cells, and how can researchers differentiate between intrinsic and extrinsic pathways?

- Mechanistic Analysis :

- Intrinsic Pathway : Measure cytochrome c release (ELISA or Western blot) and caspase-9/3 activation. Use BAX/BAK knockout cell lines to confirm mitochondrial involvement .

- Extrinsic Pathway : Assess cell-surface death receptor expression (e.g., FAS, TNF-R1) via flow cytometry. Co-treatment with caspase-8 inhibitors can isolate extrinsic pathway contributions .

Q. How can contradictory findings regarding this compound's role in autophagy modulation be resolved methodologically?

- Experimental Strategies :

- Autophagy Flux Assays : Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to distinguish autophagosome formation (GFP+/RFP+) vs. lysosomal degradation (GFP−/RFP+) .

- Inhibitor Studies : Co-administer lysosomal inhibitors (e.g., chloroquine) to determine if autophagosome accumulation results from enhanced synthesis or impaired degradation .

Q. What experimental strategies are recommended to elucidate the structure-activity relationship of this compound across different polymerization degrees (DP)?

- Comparative Approaches :

- DP-Specific Effects : Compare anti-proliferation efficacy of DP2–DP6 oligomers (e.g., Chitobiose to Chitohexaose) using standardized MTT assays. DP5 (Chitopentaose) shows maximal activity in HepG2 models .

- Chemical Modifications : Synthesize acetylated or sulfated derivatives to assess charge distribution impacts on bioactivity. Use molecular docking simulations to predict interactions with targets like chitinase B .

Q. How should researchers design in vivo studies to evaluate this compound's pharmacokinetics and toxicity?

- Preclinical Guidelines :

- Dosing Regimens : Administer intravenously (5–20 mg/kg) in murine HCC xenografts. Monitor plasma half-life via LC-MS/MS and tissue distribution using radiolabeled analogs .

- Toxicity Screening : Perform histopathological analysis of liver/kidney tissues and measure serum ALT/AST levels to rule off-target effects .

Data Interpretation and Reproducibility

Q. What statistical methods are critical for analyzing dose-dependent responses and synergistic effects in this compound studies?

- Analytical Tools :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Synergy Screening : Apply the Chou-Talalay method (Combination Index) when co-treating with chemotherapeutics like sorafenib .

Q. How can researchers address batch-to-batch variability in this compound samples?

- Quality Control Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.